8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the cyclohexylphenoxy group: This step involves the reaction of the purine intermediate with 4-cyclohexylphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Alkylation: The final step involves the alkylation of the purine core with prop-2-en-1-yl halide under basic conditions to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yl group, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
8-(4-phenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the cyclohexyl group.
8-(4-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of both the cyclohexylphenoxy and prop-2-en-1-yl groups in 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to similar compounds. These groups may confer specific properties, such as increased lipophilicity or enhanced binding affinity to molecular targets, which could be advantageous in various applications.
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C22H26N4O3/c1-4-14-26-18-19(24(2)22(28)25(3)20(18)27)23-21(26)29-17-12-10-16(11-13-17)15-8-6-5-7-9-15/h4,10-13,15H,1,5-9,14H2,2-3H3 |
InChI Key |
UBUXXHBXGGQKCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C4CCCCC4)CC=C |
Origin of Product |
United States |
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